molecular formula C6H4ClIN2O2 B15201353 2-Chloro-5-iodo-6-methyl-3-nitropyridine

2-Chloro-5-iodo-6-methyl-3-nitropyridine

Cat. No.: B15201353
M. Wt: 298.46 g/mol
InChI Key: GHFTXFFJVBNBTG-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H4ClIN2O2 and a molecular weight of 298.47 g/mol . This compound is a halogenated heterocycle, which means it contains a ring structure with at least one atom other than carbon, in this case, nitrogen. The presence of chlorine, iodine, and nitro groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methyl-3-nitropyridine can be achieved through various methods. One common approach involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction to introduce the chlorine atom, resulting in 2-chloro-3-nitro-6-methylpyridine . Finally, iodination is performed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methyl-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing chlorine or iodine.

    Reduction: 2-Chloro-5-iodo-6-methyl-3-aminopyridine.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Chloro-5-iodo-6-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-6-methyl-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the nitro group enhances its utility in various synthetic applications.

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

2-chloro-5-iodo-6-methyl-3-nitropyridine

InChI

InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-5(10(11)12)6(7)9-3/h2H,1H3

InChI Key

GHFTXFFJVBNBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I

Origin of Product

United States

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